4-Aminochroman-7-ol

Catalog No.
S14220374
CAS No.
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminochroman-7-ol

Product Name

4-Aminochroman-7-ol

IUPAC Name

4-amino-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-2,5,8,11H,3-4,10H2

InChI Key

LZYJSJPHMWLNKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)O

4-Aminochroman-7-ol is a chemical compound belonging to the class of aminophenols and chroman derivatives. Its molecular structure features a chroman ring, which is a bicyclic structure composed of a benzene ring fused to a tetrahydrofuran ring, with an amino group and a hydroxyl group attached to the chroman framework. The presence of these functional groups imparts unique chemical properties and potential biological activities.

Due to its functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound or further oxidized to carboxylic acids.
  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic substitutions: The amino group can act as a nucleophile in substitution reactions, particularly with alkyl halides.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Research indicates that 4-Aminochroman-7-ol exhibits various biological activities, including:

  • Antioxidant properties: Compounds with similar structures often show the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Neuroprotective effects: Some studies suggest that derivatives of 4-Aminochroman-7-ol may have neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
  • Antimicrobial activity: Similar compounds have been noted for their ability to inhibit microbial growth, suggesting that 4-Aminochroman-7-ol may also possess antimicrobial properties.

Several synthetic routes have been developed for the preparation of 4-Aminochroman-7-ol:

  • Starting from Chroman Derivatives: The synthesis can begin with commercially available chroman derivatives, followed by amination and hydroxylation steps.
  • Chemoenzymatic Methods: Recent studies have explored using enzymes for the selective synthesis of enantiopure isomers of related compounds, providing a more environmentally friendly approach .
  • Traditional Organic Synthesis: Utilizing classical organic reactions such as nucleophilic substitution or reduction methods to introduce the amino and hydroxyl groups onto the chroman scaffold.

These methods vary in complexity and efficiency, allowing for tailored approaches depending on the desired yield and purity.

4-Aminochroman-7-ol has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for neuroprotective or antioxidant therapies.
  • Agricultural Chemicals: Its possible antimicrobial properties could make it useful in developing new agrochemicals.
  • Material Science: The compound may be explored for use in polymers or coatings due to its chemical reactivity.

4-Aminochroman-7-ol shares structural similarities with several other compounds, each possessing unique properties:

Compound NameStructure DescriptionUnique Features
4-Aminochroman-3-olSimilar chroman structureExhibits different biological activities
8-Aminochroman-4-olVariation in amino positionMay show distinct pharmacological profiles
Chroman-2,3-diolHydroxyl groups at different positionsPotentially different reactivity and stability

These comparisons underscore the uniqueness of 4-Aminochroman-7-ol while highlighting how slight modifications can lead to significant differences in activity and application.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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